molecular formula C31H42O10 B1254611 Papulacandin D

Papulacandin D

Cat. No. B1254611
M. Wt: 574.7 g/mol
InChI Key: XKSZJTQIZHUMGA-HPZFVNCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Papulacandin D is a papulacandin that is papulacandin A in which the 6-O-acylgalactosyl group is replaced by a hydrogen. It is a carbohydrate-containing antibiotic from the deuteromycetous fungus Papularia sphaerosperma which shows potent antifungal activity against Candida albicans. It has a role as an antifungal agent and a metabolite. It is a papulacandin, a monosaccharide derivative and an organic heterotricyclic compound.

Scientific Research Applications

Antifungal Activity and Yeast Cell Wall Synthesis

Papulacandin D, like other papulacandins, shows significant antifungal activity. This activity is attributed to its interference with the synthesis of yeast cell wall, particularly targeting the β-(1,3)-D-glucan synthase. For instance, Castro et al. (1995) identified that papulacandin B, closely related to papulacandin D, can induce resistance in yeasts by affecting (1,3)β-D-glucan synthase activity, which is crucial for yeast cell wall synthesis (Castro et al., 1995). Similarly, Baguley et al. (1979) found that papulacandin B inhibits glucan synthesis in yeast spheroplasts, suggesting a potential mechanism for its antifungal properties (Baguley et al., 1979).

Synthesis and Structural Analysis

Significant efforts have been made in the chemical synthesis of papulacandin D. Denmark et al. (2007) reported a total synthesis of papulacandin D, highlighting its complex structure and the challenges in replicating its antifungal properties synthetically (Denmark et al., 2007). Moreover, Barrett et al. (1995) and other researchers have also contributed to the synthetic methodologies of papulacandin D, providing insight into its complex molecular structure and potential for modification (Barrett et al., 1995).

Potential for Developing Antifungal Agents

Research on papulacandin D analogs has been conducted to evaluate their antifungal potential. For example, Souza et al. (2015) synthesized palmitic acid-based neoglycolipids related to papulacandin D and evaluated their antifungal activity, indicating the potential of papulacandin D derivatives as antifungal agents (Souza et al., 2015). Additionally, Bretas et al. (2020) synthesized novel papulacandin D analogs and evaluated their antifungal properties, further exploring the therapeutic applications of these compounds (Bretas et al., 2020).

properties

Product Name

Papulacandin D

Molecular Formula

C31H42O10

Molecular Weight

574.7 g/mol

IUPAC Name

[(3S,3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7S,8E,10E,14S)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19-,23-,25+,28+,29-,30+,31-/m0/s1

InChI Key

XKSZJTQIZHUMGA-HPZFVNCBSA-N

Isomeric SMILES

CC[C@H](C)CC/C=C/C=C(\C)/[C@H](C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

Canonical SMILES

CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

synonyms

papulacandin A
papulacandin C
papulacandin D
papulacandin E
papulacandins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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